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Compound of Interest

Compound Name:
Di-tert-butyl N,N-

diethylphosphoramidite

Cat. No.: B043657 Get Quote

An In-depth Technical Guide to Di-tert-butyl N,N-
diethylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and applications of Di-tert-butyl N,N-diethylphosphoramidite. It includes detailed

experimental protocols for its primary application and summarizes key quantitative data for

easy reference.

Chemical Structure and Overview
Di-tert-butyl N,N-diethylphosphoramidite is a key organophosphorus reagent widely utilized

in synthetic organic chemistry. Its structure features a central trivalent phosphorus atom

bonded to a diethylamino group and two tert-butoxy groups. This configuration makes it an

effective phosphitylating agent, particularly in the automated solid-phase synthesis of

oligonucleotides, where it serves as a precursor to the phosphite triester linkage that is

subsequently oxidized to the natural phosphate backbone.
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The properties of Di-tert-butyl N,N-diethylphosphoramidite are summarized below. The

compound is a combustible liquid that is sensitive to moisture and should be handled

accordingly in a laboratory setting.[1]

Table 1: Physical and Chemical Properties

Property Value Reference

CAS Number 117924-33-1

Molecular Formula C12H28NO2P

Molecular Weight 249.33 g/mol

Appearance Liquid

Density 0.896 g/mL at 25 °C

Boiling Point 39-41 °C at 0.3 mmHg

Refractive Index n20/D 1.434

Flash Point 78 °C (172.4 °F) - closed cup

Solubility
Hydrolyzes in water. Soluble in

chloroform and methanol.
[1]

Storage Temperature 2-8°C

Table 2: Safety and Hazard Information
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Identifier Code Description

Signal Word Warning

Hazard Statements H315, H319, H335

Causes skin irritation, Causes

serious eye irritation, May

cause respiratory irritation.

Precautionary Codes P261, P264, P280

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay, Wash skin thoroughly after

handling, Wear protective

gloves/ eye protection/ face

protection.

Spectroscopic Data
Detailed spectroscopic analysis is essential for quality control and reaction monitoring. While

full spectra should be acquired for each batch, typical NMR chemical shift ranges are provided

below for reference.

Table 3: Typical NMR Spectroscopic Data
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Nucleus
Expected Chemical
Shift (ppm)

Multiplicity Notes

¹H NMR ~1.0 Triplet

Protons of the methyl

groups (-CH₃) on the

diethylamino moiety.

~3.0-3.2 Multiplet

Protons of the

methylene groups (-

CH₂-) on the

diethylamino moiety.

~1.4 Singlet

Protons of the methyl

groups on the two tert-

butyl (-C(CH₃)₃)

moieties.

³¹P NMR 130 - 150 Singlet

The chemical shift is

characteristic for

trivalent

phosphoramidites.[2]

The exact value can

vary based on solvent

and concentration.

Core Application: Solid-Phase Oligonucleotide
Synthesis
The primary application of phosphoramidite reagents is in the automated solid-phase synthesis

of DNA and RNA oligonucleotides. The synthesis is a cyclical process that sequentially adds

one nucleotide at a time to a growing chain attached to a solid support.[3] Each cycle consists

of four main steps: deblocking, coupling, capping, and oxidation.
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Solid-Phase Synthesis Cycle

1. Deblocking (Detritylation)
Removes 5'-DMT group with acid.

2. Coupling
Phosphoramidite reacts with 5'-OH.

Catalyzed by an activator.

3. Capping
Unreacted 5'-OH groups are blocked

with acetic anhydride.

4. Oxidation
Unstable phosphite triester is oxidized

to stable phosphate triester with Iodine/H2O.

Start Next Cycle

Click to download full resolution via product page

Fig 1. The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols
The following section details the standard protocols for each step in the phosphoramidite-

based oligonucleotide synthesis cycle. These steps are typically performed sequentially in an

automated DNA synthesizer.

Protocol 1: Deblocking (Detritylation)
Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the

nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the subsequent

coupling reaction.

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

Procedure:

The solid support resin within the synthesis column is washed with an anhydrous solvent,

typically acetonitrile.

The deblocking solution (3% TCA in DCM) is passed through the column for approximately

50-60 seconds.[3]

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the

acid, which would inhibit the subsequent coupling step.
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The orange-colored DMT cation washout can be collected for spectrophotometric

quantification to monitor synthesis efficiency.

Protocol 2: Coupling
Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the

growing oligonucleotide chain and the incoming nucleoside phosphoramidite.

Reagents:

Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

Procedure:

The phosphoramidite solution and the activator solution are drawn from their respective

reservoirs and delivered simultaneously to the synthesis column.[4]

Inside the column, the activator protonates the diisopropylamino group of the

phosphoramidite, forming a highly reactive intermediate.

This activated intermediate rapidly reacts with the free 5'-hydroxyl group on the solid

support.

The reaction is allowed to proceed for a specified time (typically 30-180 seconds,

depending on the specific nucleoside).[5]

Following the coupling, the column is washed with anhydrous acetonitrile to remove

excess reagents and the diisopropylamine byproduct.[4]

Protocol 3: Capping
Objective: To permanently block any 5'-hydroxyl groups that failed to react during the

coupling step, preventing them from participating in subsequent cycles and forming deletion

mutant sequences.

Reagents:
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Capping Reagent A: Acetic anhydride, typically in a mixture of tetrahydrofuran (THF) and

pyridine or lutidine.

Capping Reagent B: N-Methylimidazole in THF.

Procedure:

The two capping reagents are delivered to the synthesis column.

The mixture acetylates any unreacted 5'-hydroxyl groups, rendering them inert.

The reaction is allowed to proceed for 30-60 seconds.[4]

The column is washed again with anhydrous acetonitrile.

Protocol 4: Oxidation
Objective: To convert the unstable trivalent phosphite triester linkage into a stable

pentavalent phosphate triester, which mirrors the natural phosphodiester backbone of DNA.

Reagent: Oxidizing solution, typically 0.02 M Iodine in a mixture of THF, pyridine, and water.

Procedure:

The oxidizing solution is delivered to the synthesis column.

The iodine, in the presence of water, rapidly oxidizes the P(III) center to a P(V) center.

The reaction is typically complete within 30-60 seconds.[4]

The column is washed with anhydrous acetonitrile, completing one full cycle of nucleotide

addition. The process is then repeated, starting with the deblocking step for the newly

added nucleotide.

Protocol 5: Final Cleavage and Deprotection
Objective: After the final synthesis cycle, to cleave the completed oligonucleotide from the

solid support and remove all remaining protecting groups from the nucleobases and the

phosphate backbone.
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Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and

methylamine (AMA).

Procedure:

The solid support is transferred from the synthesis column to a vial.

The cleavage and deprotection solution is added to the vial.

The vial is sealed and incubated at a specified temperature (e.g., 55 °C) for a set period

(e.g., 5-8 hours), depending on the base-protecting groups used.

After incubation, the solution containing the fully deprotected oligonucleotide is collected,

and the solid support is washed to recover any remaining product. The resulting solution is

then typically dried down before purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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